1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-13-22-16(12-17(23-13)25-7-9-27-10-8-25)20-5-6-21-18(26)24-15-4-2-3-14(19)11-15/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSGABBGSYLEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Quinazoline-Urea Derivatives ()
The compounds in share urea linkers and 3-chlorophenyl groups but differ in their heterocyclic cores and substituents:
| Compound ID | Core Structure | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 12 | Quinazoline | 3-Chlorobenzyl | 32 | 225.5–227 | High stability, moderate yield |
| 13 | Quinazoline | 3-Fluorobenzyl | 39 | 210.8–212 | Improved yield, fluorinated substituent |
| Target | Pyrimidine-morpholine | 2-((2-methyl-6-morpholino) | N/A | N/A | Enhanced solubility (morpholine) |
Key Observations :
- The target compound replaces the quinazoline core with a pyrimidine-morpholine system, which may improve solubility and kinase selectivity compared to quinazoline-based analogs like 12 and 13 .
- Morpholine’s electron-donating properties could enhance interactions with ATP-binding pockets in kinases, a feature absent in fluorinated or chlorinated benzyl groups in 12 and 13 .
Pyrimidine-Based Urea Derivatives ()
A closely related compound, 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (RN: 933253-86-2), shares the urea linker and pyrimidine core but substitutes morpholine with pyrrolidine:
| Feature | Target Compound | RN 933253-86-2 |
|---|---|---|
| Pyrimidine Substituent | 2-methyl-6-morpholinopyrimidin | 4-methyl-6-pyrrolidinyl |
| Solubility | Likely higher (morpholine) | Moderate (pyrrolidine) |
| Pharmacokinetics | Prolonged half-life (predicted) | Shorter metabolic clearance |
Key Observations :
- The morpholine group in the target compound may confer better aqueous solubility compared to pyrrolidine, which is more lipophilic .
- Pyrrolidine’s conformational flexibility might reduce target specificity compared to morpholine’s rigid ring .
Functional Analogues with Antiangiogenic Activity ()
Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) demonstrates antiangiogenic effects by inhibiting VEGFR-2 and kinase activity, comparable to sorafenib .
| Parameter | T.2 | Target Compound (Predicted) |
|---|---|---|
| Target | VEGFR-2 kinase | Likely kinase inhibition |
| Substituent | Triazole-methoxybenzyl | Pyrimidine-morpholine |
| Mechanism | Downregulates VEGFR-2 | Potential dual kinase/PD-L1 |
Key Observations :
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., distinguishing morpholine protons at δ 3.5–3.7 ppm) and urea carbonyl signals (~δ 155–160 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHClNO: 429.18) and detects synthetic byproducts .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .
What strategies are employed to identify biological targets for urea-pyrimidine hybrids in cancer research?
Advanced Research Question
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR) linked to morpholine-pyrimidine scaffolds .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by observing protein stabilization upon compound binding .
- RNA-seq or proteomics : Compare gene/protein expression in treated vs. untreated cancer cells to identify downstream pathways .
How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
- Pharmacokinetic analysis : Measure plasma half-life, bioavailability, and tissue distribution (e.g., via LC-MS/MS) to identify metabolic instability or poor absorption .
- Metabolite profiling : Identify active/inactive metabolites using liver microsomes and UPLC-QTOF-MS .
- Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC values (e.g., scaling from μM to mg/kg) .
What computational tools are recommended for predicting binding modes of this compound with putative targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the urea carbonyl and kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on morpholine ring dynamics .
- Free energy calculations : MM-GBSA estimates binding affinity (ΔG) to prioritize synthetic analogs .
How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity?
Advanced Research Question
- Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity (logP) and target affinity .
- Side chain variations : Introduce methyl or ethyl groups on the ethylenediamine linker to reduce off-target effects .
- Morpholine substitution : Test pyrrolidine or piperazine analogs to alter steric hindrance in kinase binding pockets .
What in vitro assays are most suitable for evaluating anticancer activity?
Basic Research Question
- Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
- Migration inhibition : Scratch/wound-healing assays to assess anti-metastatic potential .
How can researchers address solubility challenges in preclinical testing?
Basic Research Question
- Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for in vivo administration .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
What analytical methods quantify compound stability under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via UPLC-MS .
- Light/oxidation stability : Use ICH guidelines (Q1B) to assess photodegradation pathways .
How can researchers validate target specificity to minimize off-target effects?
Advanced Research Question
- CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare compound efficacy .
- Selectivity panels : Screen against unrelated enzymes (e.g., cytochrome P450s) to rule out promiscuity .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to confirm binding site interactions .
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